molecular formula C11H19NO10 B588916 N-D-Gluconoyl-L-glutamic acid CAS No. 93980-76-8

N-D-Gluconoyl-L-glutamic acid

Cat. No. B588916
CAS RN: 93980-76-8
M. Wt: 325.27
InChI Key: RALMEYHIPGGEHB-MLBSCHOTSA-N
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Description

“N-D-Gluconoyl-L-glutamic acid” is a compound with the CAS Registry Number 93980-76-8 . It’s a derivative of Glutamic acid, which is an essential constituent of the bacterial peptidoglycan structure . Glutamic acid is one of the two amino acids that contains a carboxylic acid group in its side chains .


Synthesis Analysis

The synthesis of related compounds has been reported. For example, the electrochemical synthesis of green acrylonitrile using the biogenic amino acid D, L -glutamic acid as a substrate has been described .

Scientific Research Applications

1. Role in Neurotransmission and Metabolism

N-D-Gluconoyl-L-glutamic acid, a derivative of glutamic acid, is linked to important biological functions. Glutamic acid, being the principal excitatory neurotransmitter in the brain, plays a crucial role in neurotransmission and metabolic processes. Research has highlighted its significance in the central nervous system (CNS), acting as an excitatory transmitter and influencing neuronal viability and synaptic function. It's also involved in amino acid metabolism and serves as a precursor for other amino acids and compounds (Zareian et al., 2012), (Michaelis, 1998).

2. Applications in Food and Medical Industries

Its derivative, this compound, can be linked to the production of poly-γ-glutamic acid (γ-PGA), a biopolymer synthesized from glutamic acid units. γ-PGA has extensive applications in food, medical, and wastewater industries due to its biodegradable and non-toxic nature. This biopolymer's unique properties make it suitable for diverse applications ranging from food processing to drug delivery systems (Luo et al., 2016), (Ogunleye et al., 2015).

3. Potential in Enhancing Nutritional Management

Glutamine, closely related to glutamic acid, has been highlighted for its potential in enhancing nutritional management, particularly in critically ill patients. This suggests the potential of this compound in similar applications, considering its metabolic and functional interconnections with glutamine (Lacey & Wilmore, 2009).

4. Industrial Production and Metabolic Engineering

In the context of industrial production, glutamic acid derivatives, including this compound, can be significant. Research on Corynebacterium glutamicum, known for l-glutamate production, suggests potential pathways and genetic engineering techniques for enhancing production efficiency. This is crucial for the large-scale production of glutamic acid derivatives for various applications (Wendisch et al., 2016).

Safety and Hazards

The safety data sheet for L-Glutamic acid suggests that it may form combustible dust concentrations in air. In case of contact with skin, eyes, or if ingested, immediate medical attention is advised .

Future Directions

Research on Glutamic acid and its derivatives is ongoing. For instance, Poly-γ-glutamic acid (γ-PGA), a biopolymer made from repeating units of l-glutamic acid, d-glutamic acid, or both, is considered a promising bio-based chemical. It is already widely used in the food, medical, and wastewater industries due to its biodegradable, non-toxic, and non-immunogenic properties .

Mechanism of Action

Target of Action

N-D-Gluconoyl-L-glutamic acid, a derivative of glutamic acid, primarily targets the N-methyl-D-aspartate receptor (NMDAR) . NMDAR is an essential protein in the brain that plays a crucial role in controlling synaptic plasticity and memory function .

Mode of Action

It’s known that glutamic acid, from which this compound is derived, activates both ionotropic and metabotropic glutamate receptors . The ionotropic ones being non-NMDA (AMPA and kainate) and NMDA receptors .

Biochemical Pathways

This compound likely influences several biochemical pathways due to its relationship with glutamic acid. Glutamic acid is involved in protein synthesis and acts as a neurotransmitter in brain function . It’s also a precursor for the synthesis of GABA in GABAergic neurons . In the context of l-glutamic acid fermentation, the removal of the gene encoding α-ketoglutarate dehydrogenase (sucAB) has been shown to affect the production of l-glutamic acid .

Pharmacokinetics

It’s known that glutamic acid, the parent compound, is an essential amino acid that plays a crucial role in various physiological processes.

Result of Action

Studies on glutamic acid have shown that it can modulate antioxidant defense systems and nutrient homeostasis under conditions of copper toxicity . It’s also been suggested that glutamic acid can protect plants from oxidative stress .

Action Environment

The action of this compound may be influenced by environmental factors. For instance, glutamic acid has been shown to protect lentil seedlings from oxidative stress produced by toxic copper, suggesting that the compound’s action, efficacy, and stability could be influenced by the presence of certain metals in the environment .

properties

IUPAC Name

(2S)-2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO10/c13-3-5(14)7(17)8(18)9(19)10(20)12-4(11(21)22)1-2-6(15)16/h4-5,7-9,13-14,17-19H,1-3H2,(H,12,20)(H,15,16)(H,21,22)/t4-,5+,7+,8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALMEYHIPGGEHB-MLBSCHOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)O)NC(=O)C(C(C(C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401307140
Record name N-D-Gluconoyl-L-glutamic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

93980-76-8
Record name N-D-Gluconoyl-L-glutamic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-D-Gluconoyl-L-glutamic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-D-Gluconoyl-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401307140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-D-gluconoyl-L-glutamic acid
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